molecular formula C30H28N4O8S4 B2940499 ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate CAS No. 303055-70-1

ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate

Cat. No. B2940499
M. Wt: 700.81
InChI Key: IWGAVBWCUGCWTB-WCWDXBQESA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, esters can undergo hydrolysis in the presence of an acid or a base to produce carboxylic acids and alcohols .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate is involved in the synthesis of heterocyclic compounds like pyrrolo[2,1-b]thiazol-3-one derivatives. These compounds have been synthesized through reactions with benzaldehydes and treated with DMF · POCl3 complex, as studied by Tverdokhlebov et al. (2005) in "Monatshefte für Chemie / Chemical Monthly" (Tverdokhlebov et al., 2005).

Antimicrobial Activities

The chemical has been used in the synthesis of various derivatives that exhibit antimicrobial activities. For instance, reactions with acetophenone and other reagents have produced compounds tested for antimicrobial activity against bacterial and fungal isolates, as indicated in research by Wardkhan et al. (2008) in the "Journal of The Chinese Chemical Society" (Wardkhan et al., 2008).

Development of Antimicrobial Agents

Another application is in the development of new quinazolines as potential antimicrobial agents. This is explored through various synthetic transformations and testing for antibacterial and antifungal activities, as detailed by Desai et al. (2007) in "ChemInform" (Desai et al., 2007).

Synthesis of Aminothiazoles

The chemical is also crucial in the synthesis of aminothiazoles, as demonstrated by Albreht et al. (2009) in "Heterocycles." They transformed it with aromatic amines to produce various substituted thiazolo[5,4-c]pyridines (Albreht et al., 2009).

Pharmaceutical Research

In pharmaceutical research, derivatives of this chemical have been studied for their potential as ERK1/2 inhibitors in human leukemia cells, as evidenced by Li et al. (2009) in "Bioorganic & Medicinal Chemistry Letters" (Li et al., 2009).

Corrosion Inhibition

The derivatives of this compound have been assessed for their corrosion inhibition ability towards mild steel in sulphuric acid, integrating gravimetric, electrochemical, and computational methods, as described by Ammal et al. (2018) in the "Journal of Environmental Chemical Engineering" (Ammal et al., 2018).

properties

IUPAC Name

ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O8S4/c1-3-41-27(37)17-5-9-19(10-6-17)31-21(35)13-15-33-25(43)23(45-29(33)39)24-26(44)34(30(40)46-24)16-14-22(36)32-20-11-7-18(8-12-20)28(38)42-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,31,35)(H,32,36)/b24-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGAVBWCUGCWTB-WCWDXBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=S)C(=C3C(=S)N(C(=O)S3)CCC(=O)NC4=CC=C(C=C4)C(=O)OCC)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=S)/C(=C\3/C(=S)N(C(=O)S3)CCC(=O)NC4=CC=C(C=C4)C(=O)OCC)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate

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